molecular formula C8H8N2O B13806984 3-Pyridinepropanenitrile,beta-hydroxy-,(betaS)-(9CI)

3-Pyridinepropanenitrile,beta-hydroxy-,(betaS)-(9CI)

Cat. No.: B13806984
M. Wt: 148.16 g/mol
InChI Key: IQSUQNWWGUZNBY-QMMMGPOBSA-N
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Description

3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is an organic compound that belongs to the class of nitriles It is characterized by the presence of a pyridine ring attached to a propanenitrile group with a beta-hydroxy substituent The (betaS) notation indicates the stereochemistry of the beta-hydroxy group, which is in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxaldehyde with a suitable cyanide source in the presence of a base to form the corresponding nitrile. The beta-hydroxy group can be introduced through a stereoselective reduction or addition reaction.

    Aldol Reaction: Pyridine-3-carboxaldehyde can undergo an aldol reaction with an appropriate aldehyde or ketone to form a beta-hydroxy intermediate. This intermediate can then be converted to the nitrile through a dehydration reaction followed by cyanation.

    Reduction of Beta-Keto Nitrile: Another approach involves the reduction of a beta-keto nitrile precursor using a stereoselective reducing agent to obtain the desired beta-hydroxy nitrile.

Industrial Production Methods

Industrial production of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated processes to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The beta-hydroxy group can be oxidized to form a beta-keto nitrile using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The beta-hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products

    Oxidation: Beta-keto nitrile.

    Reduction: Beta-hydroxy amine.

    Substitution: Beta-substituted nitrile derivatives.

Scientific Research Applications

3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of biological targets.

    Biological Studies: It can be used in studies to understand the interaction of nitrile-containing compounds with biological systems.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The beta-hydroxy group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropanenitrile: Lacks the beta-hydroxy group, making it less versatile in certain reactions.

    3-Pyridinepropanol: Contains a hydroxyl group but lacks the nitrile functionality.

    3-Pyridinepropanoic Acid: Contains a carboxylic acid group instead of a nitrile.

Uniqueness

3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is unique due to the presence of both a beta-hydroxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(3S)-3-hydroxy-3-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C8H8N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3H2/t8-/m0/s1

InChI Key

IQSUQNWWGUZNBY-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CC#N)O

Canonical SMILES

C1=CC(=CN=C1)C(CC#N)O

Origin of Product

United States

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